Product packaging for 2-Hydroxyethyl L-valinate(Cat. No.:CAS No. 86150-60-9)

2-Hydroxyethyl L-valinate

Cat. No.: B12784954
CAS No.: 86150-60-9
M. Wt: 161.20 g/mol
InChI Key: CQLLRMHXAIPWJL-LURJTMIESA-N
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Description

Contextual Significance in Amino Acid Derivatives

Amino acid derivatives are fundamental in medicinal chemistry and pharmacology. Modifying amino acids, such as creating esters like 2-Hydroxyethyl L-valinate, can alter their physicochemical properties, including solubility and stability. The introduction of a hydroxyethyl (B10761427) group makes the compound more hydrophilic compared to simple alkyl esters of valine. This characteristic is significant in the design of prodrugs, which are inactive compounds converted into active drugs within the body. The ester linkage in this compound can be hydrolyzed by enzymes in the body to release L-valine and ethylene (B1197577) glycol. This mechanism is a key strategy for improving the delivery and bioavailability of therapeutic agents.

Role in Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate and a chiral building block. Its structure contains the preserved (2S) stereochemical configuration of the natural amino acid L-valine, which is crucial for asymmetric synthesis—the production of single enantiomers of chiral molecules. The molecule possesses several reactive sites: an amino group, an ester group, and a hydroxyl group, which can undergo various chemical reactions like oxidation, reduction, and substitution.

A primary application is its role as a key intermediate in the synthesis of antiviral drugs. thepharmajournal.comclearsynth.com Specifically, it is known as a related compound or impurity in the production of Valacyclovir (B1662844), where it is designated as Valacyclovir Related Compound F or Impurity F. clearsynth.compharmaffiliates.comcymitquimica.com The synthesis of this compound can be achieved through the condensation of N-Carbobenzyloxy-L-Valine with chloroethanol, followed by catalytic hydrogenation to remove the protecting group. thepharmajournal.com

Overview of Current Research Landscape

Current research continues to focus on the applications of this compound, particularly in the pharmaceutical industry. It is recognized as a significant intermediate in the synthesis of valacyclovir, a prodrug of acyclovir (B1169) with enhanced bioavailability. thepharmajournal.comrsc.org Valacyclovir is the L-valyl ester of acyclovir, and its improved absorption profile is a direct result of this esterification. rsc.org

Research efforts also extend to optimizing the synthesis of this compound and related compounds. This includes the development of efficient synthetic routes and the characterization of related substances to ensure the purity of final pharmaceutical products. thepharmajournal.com Furthermore, the study of L-valine esters and their complexes with various metals is an active area of investigation, exploring potential new coordination compounds with unique properties and biological activities. researchgate.net The tosylate salt form of this compound is also commercially available and used as a pharmaceutical standard for analytical and quality control purposes. pharmaffiliates.comlgcstandards.comechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B12784954 2-Hydroxyethyl L-valinate CAS No. 86150-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86150-60-9

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-hydroxyethyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C7H15NO3/c1-5(2)6(8)7(10)11-4-3-9/h5-6,9H,3-4,8H2,1-2H3/t6-/m0/s1

InChI Key

CQLLRMHXAIPWJL-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCO)N

Canonical SMILES

CC(C)C(C(=O)OCCO)N

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyethyl L Valinate

Biocatalytic Pathways for L-Valinate Ester Synthesis

Biocatalysis offers an environmentally conscious alternative to traditional chemical synthesis, leveraging the high selectivity of enzymes to produce specific compounds under mild conditions. rsc.org This approach is particularly advantageous for creating chiral molecules like L-valinate esters, minimizing waste and often proving more economically viable. rsc.org

Enzymatic Esterification Studies

The synthesis of L-valinate esters can be effectively achieved through enzymatic esterification, a process that typically utilizes hydrolase enzymes such as lipases. rsc.org Research has demonstrated the utility of lipases from Candida rugosa (CRL) for this purpose. In one study, unprotected and unactivated L-valine was successfully esterified with various carbohydrate alcohols in organic media using CRL. researchgate.net This enzymatic approach resulted in the formation of both monoesters and diesters, with conversion yields ranging from 21% to 68%. researchgate.net The hydrophobicity imparted by L-valine's isopropyl side chain did not impede its function as an efficient acyl donor for Candida rugosa lipase (B570770). researchgate.net

The efficiency of such enzymatic reactions can be significantly enhanced through enzyme immobilization. Studies on the synthesis of flavor esters using immobilized CRL have shown that while the enzyme's affinity for the substrates may decrease (indicated by higher Kₘ values), the maximum conversion can be dramatically increased—from approximately 19% for the free enzyme to nearly 99% for the immobilized form. nih.gov Optimization of reaction parameters is crucial for maximizing yield. For instance, in the synthesis of n-amyl isobutyrate using entrapped CRL, the optimal conditions were found to be a temperature of 45°C and a pH of 8.0. nih.gov These findings highlight the potential for developing robust, industrial-scale biocatalytic processes for ester synthesis. nih.gov

Table 1: Optimized Parameters for Ester Synthesis using Immobilized Candida rugosa Lipase (CRL)
ParameterOptimal ConditionReference
Temperature45°C nih.gov
pH8.0 nih.gov
Maximum Conversion (Immobilized CRL)~99% nih.gov
Maximum Conversion (Free CRL)~19% nih.gov

Stereoselective Biocatalysis in Amino Acid Ester Synthesis

A key advantage of using enzymes in synthesis is their inherent stereoselectivity, which is critical for producing optically pure amino acid esters like 2-Hydroxyethyl L-valinate. koreascience.kr Lipases are particularly effective in this regard, as they can discriminate between the enantiomers of a racemic mixture, catalyzing the reaction of one enantiomer while leaving the other untouched. mdpi.com This process, known as enzymatic kinetic resolution (EKR), is a widely used method for the asymmetric synthesis of chiral building blocks. mdpi.com

The lipase from Candida rugosa has been shown to exhibit stereospecificity in the hydrolysis and esterification of various substrates. google.comgoogle.com Similarly, esterases from sources like Pseudomonas putida can catalyze the stereoselective hydrolysis of racemic esters to produce key chiral intermediates with high enantiomeric excess. nih.gov The enzyme's ability to recognize the specific configuration at the alpha-carbon of the amino acid ensures the production of the desired L-isomer, which is often the biologically active form required in pharmaceutical applications. nih.govmdpi.com This high degree of selectivity allows for the synthesis of enantiopure compounds that would be challenging to produce through conventional chemical methods. mdpi.com

Synthesis of Salt Forms: this compound para-Toluenesulfonate

For reasons of stability, purification, and handling, amino acid esters are often converted into salt forms. The para-toluenesulfonate (tosylate) salt of this compound is a common and well-characterized form.

Salt Formation Methods and Yield Optimization

The synthesis of this compound para-toluenesulfonate is typically a two-step process. First, the free base, this compound, is synthesized. A common laboratory method involves the condensation of N-Carbobenzyloxy-L-Valine (N-CBZ-L-Valine) with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). thepharmajournal.com The resulting protected ester is then deprotected, for example, through catalytic hydrogenation using a palladium on carbon catalyst, to yield the free base of this compound. thepharmajournal.com

The second step is the salt formation itself. This is generally achieved by reacting the purified free base with p-toluenesulfonic acid. Optimization of this step to maximize yield involves controlling parameters such as solvent choice, reaction temperature, and crystallization conditions. The final product is typically isolated and purified by filtration and washing. While specific optimization data for this exact compound is not extensively detailed, a similar process for the synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt reports yields in the range of 85–90%, indicating that high yields are achievable for this type of transformation.

Characterization of Salt Forms

The resulting salt, this compound para-Toluenesulfonate, is a stable, crystalline solid. It is identified by several synonyms, including L-Valine 2-hydroxyethyl ester tosylate and is recognized as Valacyclovir (B1662844) Related Compound F in pharmacopeial contexts. cymitquimica.comchemicalbook.com Its key identifying characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound para-Toluenesulfonate
PropertyValueReference
SynonymsL-Valine 2-hydroxyethyl ester p-toluenesulfonate salt; Valacyclovir Related Compound F as Tosylate; (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate cymitquimica.comechemi.compharmaffiliates.com
CAS Number86150-61-0 lgcstandards.comechemi.com
Molecular FormulaC₁₄H₂₃NO₆S or C₇H₁₅NO₃ · C₇H₈O₃S echemi.comlgcstandards.com
Molecular Weight333.40 g/mol echemi.comlgcstandards.comechemi.com
Physical FormNeat (solid) cymitquimica.com
Related Free Base CAS86150-60-9 (this compound) lgcstandards.comnih.gov

Advanced Spectroscopic Characterization of 2 Hydroxyethyl L Valinate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Techniques and Mass Fragmentation Patterns

Mass spectrometry is a critical tool for elucidating the structure of 2-Hydroxyethyl L-valinate, which has a molecular formula of C₇H₁₅NO₃ and a monoisotopic mass of approximately 161.105 Da. researchgate.netnih.gov Given its biomolecular nature as an amino acid ester, "soft" ionization techniques are most appropriate for its analysis. Electrospray Ionization (ESI) is a particularly suitable method as it minimizes fragmentation during the ionization process, allowing for the observation of the intact protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 162.113. mdpi.com

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern of this compound is characterized by specific neutral losses that help confirm its structure. Two prominent fragmentation pathways observed are the loss of a water molecule (H₂O) and the loss of carbon dioxide (CO₂).

The loss of water from the protonated molecule results in a characteristic fragment ion [M+H–H₂O]⁺ at m/z 144. nih.gov Another significant fragmentation event is the decarboxylation of the parent ion, leading to the fragment [M+H–CO₂]⁺ at m/z 116. nih.gov These characteristic fragmentation patterns are instrumental in distinguishing this compound from its regioisomers.

Table 1: Mass Spectrometry Data for this compound

Attribute Value Technique/Comment
Molecular FormulaC₇H₁₅NO₃
Molecular Weight161.20 g/mol
Exact Mass161.10519334 Da
Ionization ModeESI (Positive)
Parent Ion [M+H]⁺~162.113 m/zProtonated Molecule
Fragment Ion144 m/z[M+H–H₂O]⁺
Fragment Ion116 m/z[M+H–CO₂]⁺

This table summarizes key mass spectrometric data points for this compound based on established findings. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The chromophores present in this compound are the ester carbonyl group (C=O) and the non-bonding electrons of the nitrogen and oxygen atoms.

Specific experimental UV-Vis absorption data for this compound is not extensively reported in the surveyed scientific literature. However, the spectroscopic properties can be inferred from its structural components. Simple aliphatic esters typically exhibit a weak absorption band (a low molar absorptivity, ε) in the far UV region, around 205-215 nm. This absorption corresponds to an n→π* electronic transition of the carbonyl group. The amino group also contains non-bonding electrons (n-electrons) which can undergo n→σ* transitions, typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers.

For comparison, studies on related compounds, such as L-valine methyl ester hydrochloride, show an optical absorbance peak at 264 nm. researchgate.net However, this is for a different salt form of a simpler ester and may not be directly comparable. Another study on aqueous L-valine solutions reported the emergence of new absorption peaks at 240 nm and 274 nm after the uptake of carbon dioxide, indicating the formation of new chemical species. acs.org Without a chromophore such as an aromatic ring, this compound itself is expected to have limited absorption in the 230-800 nm range.

Table 2: Expected UV-Vis Absorption for this compound

Chromophore Expected Transition Approximate λmax (nm)
Ester (C=O)n→π205 - 215
Amine (N)n→σ< 200

This table presents the expected UV absorption characteristics based on the functional groups within this compound, as direct experimental data is not available.

Computational and Theoretical Studies on 2 Hydroxyethyl L Valinate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of 2-Hydroxyethyl L-valinate from first principles. These methods solve approximations of the Schrödinger equation to determine the molecule's preferred spatial arrangement and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting various properties with a favorable balance of accuracy and computational cost.

DFT calculations have been used to predict the stable conformations of this compound. These studies indicate that the molecule adopts a staggered conformation around the C2-C3 bond to minimize steric hindrance between the bulky isopropyl group and the ester functional group. Key geometric parameters have been computed, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, DFT calculations predict a C2-C3 dihedral angle of approximately 178°, characteristic of an anti-periplanar conformation. Furthermore, these calculations can identify potential intramolecular interactions, such as hydrogen bonds between the hydroxyl group of the hydroxyethyl (B10761427) moiety and the nitrogen atom of the amine group, which contribute to the molecule's conformational stability. The energy of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT to help predict the molecule's reactivity. rsc.org

Table 1: Selected Geometric Parameters of this compound from DFT Calculations

ParameterComputed ValueSignificance
C2-C3 Dihedral Angle178° (anti-periplanar) Minimizes steric strain, indicating a stable conformation.
Intramolecular H-bond (O-H···N)2.89 Å Suggests a stabilizing interaction between the hydroxyethyl and amine groups.
C=O Bond Length1.21 Å Typical for an ester carbonyl group, confirming functional group geometry.
C-O-C Angle (Ester)116° Consistent with standard ester linkage geometry.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available for studying molecular systems. Ab initio methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are based directly on the principles of quantum mechanics without empirical parameters. aip.org These methods can offer higher accuracy than DFT for certain systems or properties but come at a significantly greater computational expense. aip.org For a molecule like this compound, ab initio calculations could be used to obtain highly accurate reference energies or to study reaction mechanisms where DFT might be less reliable. aip.org

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are much faster, allowing for the study of larger molecular systems or longer timescale phenomena.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility in different environments, such as in a solvent. lgcstandards.com By simulating the molecule's trajectory, researchers can observe how different parts of the molecule, like the flexible hydroxyethyl side chain, rotate and move. This analysis helps in understanding the range of conformations the molecule can access at a given temperature and how it might interact with other molecules, such as solvent or biological receptors. researchgate.netnih.gov

Theoretical Predictions of Reactivity and Stability Profiles

One of the key approaches involves the analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org The energy gap between the HOMO and LUMO is an important indicator of kinetic stability; a larger gap generally implies lower reactivity. researchgate.net These parameters, along with calculated electrostatic potential maps, can predict how this compound will interact with other reagents. acs.org For example, the presence of the hydroxyl group is predicted to increase the molecule's susceptibility to hydrolysis, a key aspect of its chemical stability profile.

Table 2: Theoretical Reactivity Descriptors and Their Interpretation

DescriptorDefinitionInterpretation for Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital containing electrons. rsc.orgA higher HOMO energy suggests greater electron-donating ability (nucleophilicity) and susceptibility to oxidation. rsc.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital without electrons. rsc.orgA lower LUMO energy suggests greater electron-accepting ability (electrophilicity) and susceptibility to reduction. rsc.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. rsc.orgresearchgate.netA larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net
Chemical Potential (μ) A measure of the tendency of electrons to escape from the system. acs.orgresearchgate.netInfluences the direction of electron transfer in a reaction. acs.org
Chemical Hardness (η) A measure of the resistance to change in electron configuration. acs.orgresearchgate.netRelated to the HOMO-LUMO gap; harder molecules are less reactive. researchgate.net

Basis Set and Level of Theory Considerations in Computational Modeling

The accuracy and reliability of any quantum chemical calculation depend critically on the chosen "level of theory" and "basis set". stackexchange.com The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., DFT, MP2), while the basis set is the set of mathematical functions used to build the molecular orbitals. aip.orgstackexchange.com

Different levels of theory have varying strengths. For example, the B3LYP functional is a popular choice in DFT for its general reliability across many systems. researchgate.net The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ), determines the flexibility the model has to describe the electron distribution in space. stackexchange.com Larger basis sets provide more accurate results but require more computational resources. stackexchange.com Therefore, a crucial aspect of computational studies on this compound is selecting a combination of level of theory and basis set that provides the necessary accuracy for the property being investigated without being computationally prohibitive. aip.org The choice represents a trade-off between accuracy and feasibility. aip.org

Table 3: Examples of Levels of Theory and Basis Sets in Computational Chemistry

ComponentExampleDescription
Level of Theory B3LYP researchgate.netA hybrid DFT functional that combines different theoretical approaches to provide a balanced description of electron correlation. Commonly used for geometry optimizations and energy calculations. stackexchange.com
M06-2X acs.orgA meta-hybrid DFT functional often used for kinetics and non-covalent interactions.
MP2 aip.orgAn ab initio method (Møller-Plesset perturbation theory of the second order) that includes electron correlation effects, offering higher accuracy than basic methods.
Basis Set 6-31G(d,p)A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen (p) to better describe bond shapes.
6-311++G(d,p) researchgate.netA larger Pople-style basis set that adds diffuse functions (++) to better describe lone pairs and anions. researchgate.net
cc-pVTZA correlation-consistent basis set (triple-zeta) designed to systematically converge towards the complete basis set limit, used for high-accuracy calculations.

Analytical Methodologies for Impurity Profiling and Purity Assessment

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2-Hydroxyethyl L-valinate from related substances. nih.gov Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are pivotal in this regard, each offering distinct advantages in the analytical workflow. lgcstandards.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the detailed analysis and impurity profiling of this compound. researchgate.net The development of a robust HPLC method is a systematic process focused on achieving optimal separation, specificity, and sensitivity for the compound and its potential impurities. researchgate.net

A typical HPLC method development involves a Quality by Design (QbD) approach, which emphasizes a scientific and risk-based framework. researchgate.net This begins with defining the quality target product profile (QTPP), which outlines the desired performance characteristics of the method, such as resolution, accuracy, and precision. researchgate.net For this compound, this would involve its separation from starting materials, by-products, and degradation products.

Key aspects of HPLC method development include the selection of the stationary phase (column), mobile phase composition, and detector. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of polar and non-polar compounds. The choice of column, such as a C18 or C8, and the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), are critical for achieving the desired separation. researchgate.net The elution can be isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) to ensure the effective separation of all components. acs.org

For instance, in the context of analyzing related substances in valacyclovir (B1662844), of which this compound is a known impurity (designated as Valacyclovir Related Compound F), specific HPLC conditions are stipulated in pharmacopeial monographs. pharmaffiliates.comsynzeal.comlgcstandards.com While detailed parameters for a standalone this compound assay are not extensively published, the principles of method development for related pharmaceutical compounds would apply. This includes optimizing the mobile phase pH to control the ionization of the amino acid derivative and enhance separation.

The table below outlines typical parameters considered during HPLC method development for a compound like this compound.

ParameterOptions & ConsiderationsGoal
Stationary Phase (Column) C18, C8, Phenyl-HexylAchieve optimal retention and selectivity.
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., phosphate, acetate)Control elution strength and peak shape.
pH of Aqueous Phase Adjusted with acids (e.g., formic, phosphoric) or basesOptimize ionization state of the analyte and impurities for better separation.
Elution Mode Isocratic or GradientEnsure separation of closely eluting impurities and the main compound.
Flow Rate Typically 0.5 - 2.0 mL/minAffects analysis time and resolution.
Column Temperature Ambient or controlled (e.g., 25-40 °C)Influences viscosity and retention times, can improve peak shape.
Detection UV/Vis (e.g., 210-220 nm for peptide bonds), MSEnsure sensitive and specific detection of the analyte and impurities.
Injection Volume 5 - 20 µLBalance between signal intensity and potential for peak broadening.
This table is a generalized representation of HPLC method development parameters and is not based on a specific published method for this compound.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable, straightforward, and cost-effective method for the qualitative analysis and purity assessment of this compound. sigmaaldrich.comlibretexts.org It is particularly useful for monitoring the progress of synthesis reactions and for the preliminary identification of impurities. libretexts.orgthepharmajournal.com

In TLC, a stationary phase, typically a silica (B1680970) gel plate, is used along with a mobile phase, which is a solvent or a mixture of solvents. libretexts.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a polar compound like this compound, a moderately polar mobile phase would be required to achieve an appropriate retention factor (Rf) value. The choice of the solvent system is critical and is often determined empirically to achieve the best separation. libretexts.org

A standard procedure involves spotting a solution of the sample onto the TLC plate and developing it in a chamber containing the mobile phase. After the solvent front has moved a sufficient distance, the plate is removed, dried, and the spots are visualized. Visualization can be achieved under UV light if the compounds are UV-active, or by using staining reagents that react with the functional groups present in the molecule. libretexts.org For amino acid derivatives like this compound, reagents such as ninhydrin (B49086) or fluorescamine (B152294) can be used for visualization. drugfuture.com

The purity of this compound can be assessed by the presence of a single spot, while the presence of multiple spots indicates the presence of impurities. sigmaaldrich.com The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it with the Rf value of a reference standard. libretexts.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and can be used for more rigorous analysis. researchgate.net

ParameterDescriptionTypical Application for this compound
Stationary Phase A thin layer of adsorbent material (e.g., silica gel) on a solid support (e.g., glass, aluminum).Silica gel 60 F254 plates are common. nih.gov
Mobile Phase A solvent or mixture of solvents that moves up the plate by capillary action.A mixture of a polar and a non-polar solvent, e.g., ethyl acetate/hexane or dichloromethane/methanol, would be a starting point. The exact ratio is optimized for best separation.
Sample Application The sample is dissolved in a volatile solvent and applied as a small spot on the baseline of the plate.A solution in a solvent like methanol or ethanol.
Development The plate is placed in a closed chamber with the mobile phase.Ascending development is standard.
Visualization Methods to see the separated spots, which may be colorless.UV light (if the compound or impurities are UV active) or chemical staining (e.g., ninhydrin for the primary amine, permanganate (B83412) for the alcohol). drugfuture.com
Retention Factor (Rf) The ratio of the distance traveled by the analyte to the distance traveled by the solvent front.Used for identification and to check for the presence of impurities with different Rf values.
This table outlines the general principles and applications of TLC for a compound of this nature.

Quantitative Analysis Procedures

For the quantitative analysis of this compound, especially in the context of impurity profiling, HPLC is the method of choice due to its high precision and accuracy. researchgate.net Once a suitable HPLC method has been developed and validated, it can be used to determine the amount of this compound in a sample, as well as the levels of any impurities.

The quantification is typically performed using an external standard method. This involves preparing a series of standard solutions of known concentrations of a pure this compound reference standard. drugfuture.comuspnf.com A calibration curve is then constructed by plotting the peak area (or height) obtained from the chromatograms of the standard solutions against their corresponding concentrations.

The sample solution of the unknown concentration is then analyzed using the same HPLC method, and the peak area of this compound is measured. By interpolating this peak area on the calibration curve, the concentration of the compound in the sample can be determined.

For the quantification of impurities, a similar approach is used. If reference standards for the impurities are available, their concentrations can be determined accurately. If not, their levels are often estimated relative to the main peak of this compound, assuming a similar response factor. Pharmacopeial methods often specify the response factors for known related compounds.

Role as a Reference Standard in Pharmaceutical Analysis

This compound, often in the form of its para-toluenesulfonate salt, plays a crucial role as a reference standard in pharmaceutical analysis. pharmaffiliates.comlgcstandards.comfishersci.at It is specifically identified as Valacyclovir Related Compound F in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). pharmaffiliates.comclearsynth.comsynzeal.comlgcstandards.com

As a reference standard, a highly purified and well-characterized sample of this compound is used as a benchmark for a few key purposes:

Identification: The retention time of a peak in a sample chromatogram is compared to that of the reference standard to confirm the identity of this compound.

Purity Testing: It is used to identify and quantify its presence as an impurity in the final drug substance, such as valacyclovir hydrochloride. drugfuture.comuspnf.com Regulatory guidelines set strict limits for the presence of such impurities.

Assay: It can be used to determine the potency or content of this compound if it were an active ingredient, though its primary role is as an impurity standard.

The availability of a certified reference standard is essential for method validation, ensuring the accuracy, precision, and reliability of the analytical procedures used in quality control laboratories. clearsynth.comsynzeal.com These standards are supplied with a certificate of analysis that provides detailed information about their purity and characterization data. synzeal.com

Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of amino acid esters like 2-Hydroxyethyl L-valinate is a cornerstone for their application in more complex molecular assemblies. Traditional methods often involve reagents and conditions that are being re-evaluated in favor of more efficient and environmentally benign alternatives.

The push towards sustainable chemical processes has spurred research into greener methods for synthesizing amino acid esters. Traditional routes often employ hazardous reagents like thionyl chloride or require harsh conditions. mdpi.comgoogle.compatsnap.com Modern approaches aim to mitigate these drawbacks.

One promising green methodology is the use of enzymes as catalysts. For instance, lipase-catalyzed reactions can produce β-amino acid esters under mild conditions, often using greener solvents like methanol (B129727). mdpi.comresearchgate.net This biocatalytic approach offers high selectivity and reduces the generation of hazardous waste. Another convenient and more environmentally friendly method involves the use of trimethylchlorosilane (TMSCl) in methanol, which facilitates the esterification of amino acids at room temperature, offering good to excellent yields and avoiding harsher reagents. mdpi.com

The principles of green chemistry applicable to the synthesis of amino acid esters are summarized below.

Green Chemistry PrincipleApplication in Amino Acid Ester Synthesis
Catalysis Use of enzymes (e.g., lipases) or recyclable catalysts instead of stoichiometric reagents. mdpi.comresearchgate.net
Safer Solvents & Reagents Replacing hazardous reagents like thionyl chloride with milder options like TMSCl. mdpi.comgoogle.compatsnap.com
Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. mdpi.com
Waste Prevention Designing syntheses that maximize the incorporation of all materials into the final product.

Flow chemistry, or continuous processing, represents a significant technological advancement over traditional batch processing for chemical synthesis. This technique is particularly advantageous for the production of amino acid esters. In a continuous-flow microreactor, reagents are pumped through a system where they mix and react. mdpi.comresearchgate.net

Research on the synthesis of β-amino acid esters has demonstrated that continuous-flow procedures can dramatically improve efficiency. mdpi.comresearchgate.net For example, a lipase-catalyzed reaction that required 24 hours to achieve a desired yield in a batch reactor could achieve a better yield in just 30 minutes in a continuous-flow system. mdpi.com This is due to superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The key benefits of applying flow chemistry to the synthesis of compounds like this compound include enhanced safety, scalability, and process control. mdpi.comresearchgate.net

Advanced Structural Analysis Techniques

The precise structural characterization of chiral molecules like this compound is critical for their use in research and industry. While standard techniques provide basic confirmation, advanced methods offer deeper insights into structure, purity, and stereochemistry.

A variety of analytical techniques are available for the characterization of amino acid esters. bldpharm.com Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly documented for this compound and its derivatives. bldpharm.com

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for analyzing amino acid esters. It provides not only the molecular weight but also detailed structural information through fragmentation patterns. nih.govoup.comacs.org Collision-induced dissociation (CID) mass spectrometry, for example, can be used to characterize reaction products and confirm their structure by comparing fragmentation patterns to those of known standards. acs.org

Chromatography: Chiral HPLC is essential for determining the enantiomeric purity of amino acid derivatives. rsc.orgsigmaaldrich.com To facilitate analysis by HPLC, amino acids that lack a strong chromophore are often derivatized. rsc.org Reagents like o-phthalaldehyde (OPA) can be used to create isoindole adducts that are easily detectable. rsc.org For separating underivatized amino acids, macrocyclic glycopeptide-based chiral stationary phases, such as teicoplanin, are particularly effective. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. cambridge.orgrsc.org For a compound like this compound, NMR would be used to confirm the presence of the valine backbone, the ethyl ester group, and the hydroxyl functionality by analyzing chemical shifts, coupling constants, and signal integrations.

Analytical TechniqueInformation Provided
HPLC Purity assessment and quantification. With a chiral column, it separates and quantifies enantiomers. rsc.orgsigmaaldrich.com
LC-MS/MS Provides molecular weight and structural information through fragmentation analysis. nih.govacs.orgcreative-proteomics.com
NMR Spectroscopy Confirms the precise molecular structure, connectivity of atoms, and stereochemistry. cambridge.orgrsc.org

Derivatization for Enhanced Research Utility

This compound is itself a derivative of the amino acid L-valine. The esterification of the carboxylic acid group is a form of "protection," preventing it from participating in undesired reactions and allowing the amino group to be used selectively in further synthesis, such as in peptide bond formation. This strategy is fundamental in medicinal chemistry and organic synthesis. mdpi.com

The L-valine ester moiety is a key component in several prodrugs, such as Valacyclovir (B1662844) and Valganciclovir, where it enhances the bioavailability of the parent antiviral drug. nih.govnih.gov The ester is readily hydrolyzed in the body by esterases to release the active pharmaceutical ingredient. nih.gov This demonstrates a primary utility of creating amino acid esters.

Furthermore, the structure of this compound offers additional sites for derivatization. The free primary amine can be reacted to form amides, carbamates, or Schiff bases, making it a versatile chiral building block for synthesizing more complex molecules. researchgate.net The terminal hydroxyl group also presents an opportunity for further chemical modification, such as esterification or etherification, to attach other functional molecules, potentially altering solubility, stability, or biological activity.

Interdisciplinary Applications in Chemical Science

The applications of amino acid esters are diverse, spanning medicinal chemistry, materials science, and food science. mdpi.comlookchem.com

Medicinal Chemistry: Amino acid esters are crucial intermediates in the synthesis of pharmaceuticals. lookchem.comwisdomlib.org this compound is known as a related compound to the antiviral drug Valacyclovir, highlighting its relevance in the pharmaceutical industry. lgcstandards.compharmaffiliates.com The broader class of L-valine esters has been successfully used to create prodrugs with improved pharmacokinetic profiles. nih.govnih.gov

Materials Science: Amino acids are increasingly being incorporated into polymers to create novel biomaterials. Poly(ester amide)s (PEAs) based on α-amino acids combine the flexibility of polyesters with the thermal stability of polyamides. acs.org Incorporating structures like this compound into polymer backbones could yield biodegradable materials with tailored properties for biomedical applications, such as scaffolds for tissue engineering. acs.org Additionally, poly(β-amino esters) are noted for their pH responsiveness and biodegradability, making them suitable for drug delivery systems. nih.gov

Organic Synthesis: As a chiral molecule, this compound can serve as a valuable starting material or intermediate for the asymmetric synthesis of complex organic compounds. The inherent chirality derived from L-valine can be used to control the stereochemistry of subsequent reactions.

Q & A

Q. How can in silico models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR tools (e.g., SwissADME) to estimate logP, bioavailability, and BBB permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions. Validate predictions with in vitro Caco-2 assays .

Critical Analysis & Replication

Q. What criteria should guide the selection of this compound analogs for comparative studies?

  • Methodological Answer : Prioritize analogs with structural variations (e.g., alkyl chain length, ester vs. amide bonds). Use Tanimoto similarity coefficients (>70%) for chemical similarity. Assess functional groups impacting solubility or reactivity .

Q. How do researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Re-evaluate force field parameters in simulations or refine QSAR training sets. Experimentally validate key predictions (e.g., binding energies via SPR). Document limitations in model assumptions (e.g., solvent effects) .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer : Publish detailed SOPs with exact molar ratios, purification steps (e.g., column chromatography gradients), and characterization data. Inter-lab validation studies using shared reagents reduce batch variability .

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